

Application Notes: Extraction and Quantification of Ceramide-1-Phosphate from Cultured Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceramide 1-phosphate

Cat. No.: B139798

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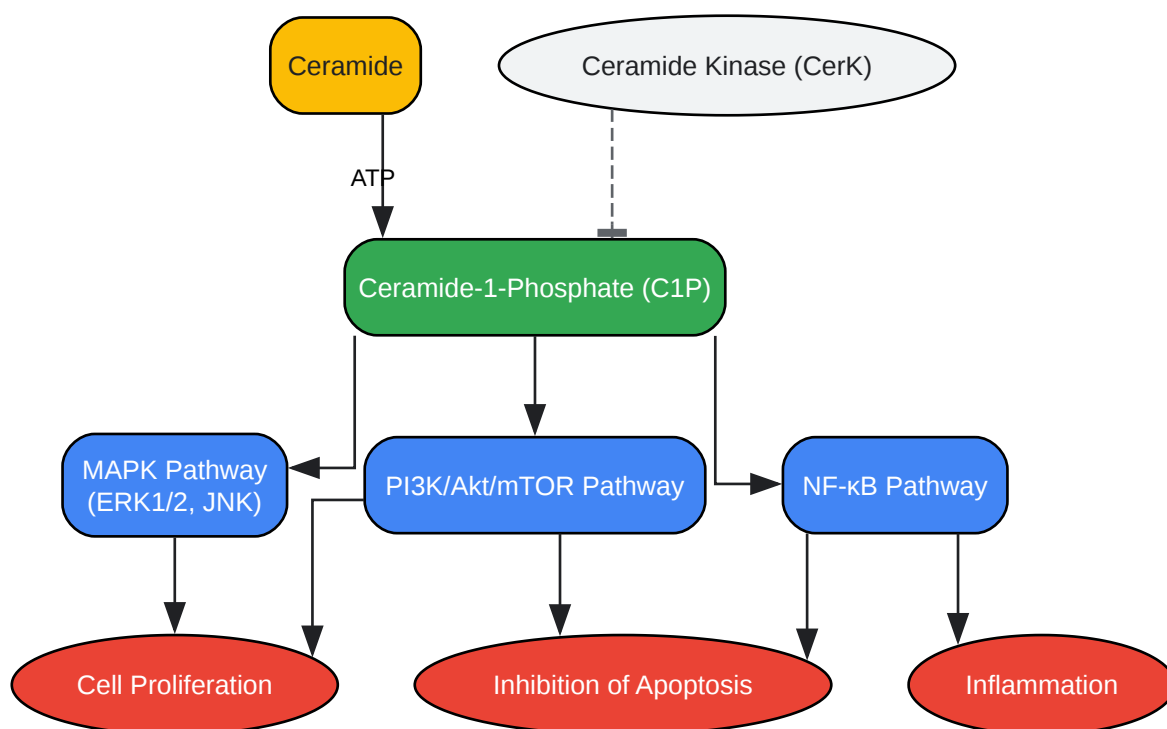
Introduction

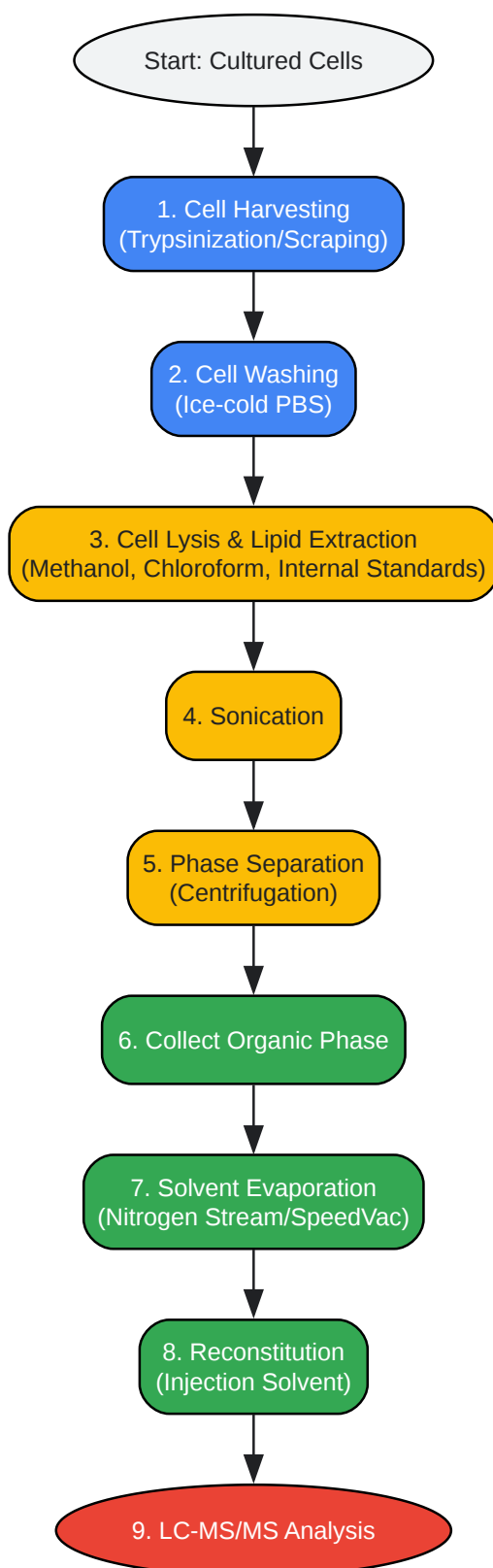
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and inflammation.[1][2] Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell growth and inhibits apoptosis.[1][3] Accurate measurement of intracellular C1P levels is therefore critical for understanding its physiological functions and for the development of novel therapeutics targeting sphingolipid metabolism. This document provides a detailed protocol for the extraction of C1P from cultured mammalian cells and its subsequent quantification, primarily by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), which is currently the most efficient method.[4]

C1P Signaling Pathways

Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CerK).[5][6][7] Intracellular C1P acts as a second messenger, influencing a variety of signaling cascades. Key pathways affected by C1P include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, and the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, all of which are central to cell proliferation and survival.[1][2][8] Furthermore, C1P can inhibit apoptosis by blocking the

activity of ceramide-generating enzymes like acid sphingomyelinase and by promoting the expression of anti-apoptotic proteins through pathways involving NF- κ B.[1][5][7]





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- To cite this document: BenchChem. [Application Notes: Extraction and Quantification of Ceramide-1-Phosphate from Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139798#ceramide-1-phosphate-extraction-protocol-for-cell-culture]

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